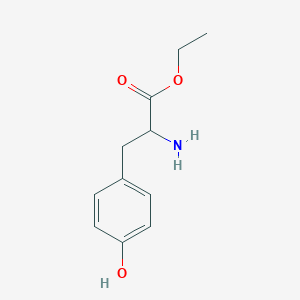

L-Tiroсина éster etílico

Descripción general

Descripción

L-Tirosina Éster Etílico es un derivado del aminoácido L-Tirosina. Es un éster formado por la reacción de L-Tirosina con etanol.

Aplicaciones Científicas De Investigación

L-Tirosina Éster Etílico tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

L-Tirosina Éster Etílico actúa como un profármaco para L-Tirosina. Una vez administrado, se hidroliza en el cuerpo para liberar L-Tirosina y etanol. L-Tirosina está entonces disponible para diversos procesos fisiológicos, incluyendo la síntesis de proteínas y la producción de neurotransmisores como dopamina, norepinefrina y epinefrina . La esterificación de L-Tirosina mejora su biodisponibilidad y estabilidad, lo que la convierte en una forma de administración más efectiva .

Análisis Bioquímico

Biochemical Properties

L-Tyrosine ethyl ester interacts with various enzymes and proteins. It is a substrate for tyrosine aminotransferase (TAT), an enzyme that catalyzes the reversible transamination between tyrosine and 4-hydroxyphenylpyruvate (HPP) . This reaction is the initial step in the biosynthesis of many tyrosine-derived plant natural products .

Cellular Effects

In the context of cellular effects, L-Tyrosine ethyl ester can influence cell function by serving as a precursor for the synthesis of various biomolecules. For instance, it can be converted into a derivative of L-dopamine, a neurotransmitter that plays a key role in controlling the brain’s reward and pleasure centers .

Molecular Mechanism

The molecular mechanism of L-Tyrosine ethyl ester involves its conversion into other bioactive compounds. For example, it can be converted into L-dopamine through the action of tyrosinase, a copper-containing enzyme . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

L-Tyrosine ethyl ester exhibits stability over time. For instance, L-Tyrosine methyl ester, a similar compound, was found to be very stable, even after being stored at room temperature for 28 years . Furthermore, studies on the conversion rate of L-Tyrosine esters indicate that short linear chains hydrolyze relatively slowly, suggesting that L-Tyrosine ethyl ester could be a useful lipophilic prodrug candidate for slow release of L-Tyrosine at a targeted site .

Metabolic Pathways

L-Tyrosine ethyl ester is involved in the tyrosine metabolic pathway. It serves as a substrate for the enzyme tyrosine aminotransferase, which catalyzes the first step in the biosynthesis of many tyrosine-derived plant natural products .

Subcellular Localization

Enzymes involved in the tyrosine metabolic pathway, such as tyrosine aminotransferase, have been found to be localized in the cytosol , suggesting that L-Tyrosine ethyl ester might also be present in the cytosol.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

L-Tirosina Éster Etílico se puede sintetizar a través de la esterificación de L-Tirosina con etanol en presencia de un catalizador. Un método común implica el uso de cloruro de hidrógeno etanólico. En este proceso, 25 gramos de L-Tirosina reaccionan con cloruro de hidrógeno etanólico para producir L-Tirosina Éster Etílico Clorhidrato. El éster se libera luego al mezclar el clorhidrato en cloroformo, seguido de la adición de cloroformo saturado con amoníaco. El cloruro de amonio se elimina por filtración y el cloroformo se evapora para producir L-Tirosina Éster Etílico .

Otro método involucra el uso de cloruro de tionilo (SOCl2) como reactivo. En este proceso, L-Tirosina reacciona con etanol y cloruro de tionilo bajo condiciones de reflujo. La reacción se monitorea utilizando Cromatografía en Capa Fina (TLC) hasta que la L-Tirosina se consume completamente. La mezcla de reacción se concentra luego al vacío y se agrega éter de petróleo para precipitar el producto .

Métodos de Producción Industrial

Los métodos de producción industrial para L-Tirosina Éster Etílico generalmente implican procesos de esterificación a gran escala utilizando reactivos y condiciones similares a los descritos anteriormente. La elección del método puede depender de factores como el rendimiento, la pureza y la rentabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

L-Tirosina Éster Etílico experimenta diversas reacciones químicas, incluyendo hidrólisis, oxidación y reacciones de sustitución.

Oxidación: L-Tirosina Éster Etílico puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.

Sustitución: El grupo éster puede sustituirse con otros grupos funcionales bajo condiciones apropiadas.

Reactivos y Condiciones Comunes

Hidrólisis: Agua o soluciones acuosas, a menudo catalizadas por ácidos o bases.

Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Sustitución: Se pueden utilizar varios nucleófilos, dependiendo del producto de sustitución deseado.

Productos Principales Formados

Hidrólisis: L-Tirosina y etanol.

Oxidación: Quinonas u otros derivados oxidados.

Sustitución: Varios derivados de tirosina sustituidos.

Comparación Con Compuestos Similares

L-Tirosina Éster Etílico se puede comparar con otros ésteres de tirosina, como L-Tirosina Éster Metílico y L-Tirosina Éster N-Butílico. Estos compuestos comparten estructuras y propiedades similares, pero difieren en sus grupos éster:

L-Tirosina Éster Metílico: Tiene un grupo éster metílico y es conocido por su estabilidad y baja tasa de hidrólisis.

L-Tirosina Éster N-Butílico: Tiene un grupo éster butílico y se utiliza por sus propiedades lipofílicas.

L-Tirosina Éster Etílico es único en su equilibrio de estabilidad y biodisponibilidad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBWEQLNKVHYCX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883574 | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-67-7 | |

| Record name | L-Tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tyrosine ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RPW76A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Tyrosine ethyl ester?

A1: The molecular formula of L-Tyrosine ethyl ester is C11H15NO3. Its molecular weight is 209.24 g/mol. []

Q2: What spectroscopic techniques are typically used to characterize L-Tyrosine ethyl ester?

A2: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of the molecule. Both 1H NMR and 13C NMR are commonly employed. [, , , ] * Infrared (IR) spectroscopy: Offers insights into the functional groups present in the molecule. [, , ]* Mass spectrometry: Used to determine the molecular weight and identify fragments, aiding in structural elucidation. []

Q3: Is L-Tyrosine ethyl ester stable in organic solvents?

A3: Yes, L-Tyrosine ethyl ester can be solubilized in organic solvents, including benzene and toluene, for enzymatic synthesis reactions. [] The choice of solvent can impact the reaction rate and enzyme specificity.

Q4: How does the stability of L-Tyrosine ethyl ester vary with pH?

A4: L-Tyrosine ethyl ester's stability can be affected by pH. Research shows that certain enzymes, like sulfotransferases, exhibit substrate specificity towards L-tyrosine derivatives with an un-ionized hydroxyl group, suggesting pH can influence substrate suitability. []

Q5: What types of enzymes are known to use L-Tyrosine ethyl ester as a substrate?

A5: L-Tyrosine ethyl ester is primarily recognized as a substrate for:* Chymotrypsin: This serine protease efficiently hydrolyzes the ester bond in L-Tyrosine ethyl ester. [, , , , , , , , ]* Sulfotransferases: These enzymes catalyze the transfer of a sulfate group from a donor molecule, like adenosine 3'-phosphate 5'-sulfatophosphate, to L-Tyrosine ethyl ester. []

Q6: How does the incorporation of L-Tyrosine ethyl ester into copolymers affect their properties?

A6: Adding L-Tyrosine ethyl ester as a comonomer during polymerization with ethylene using a titanium complex catalyst has been shown to enhance the hydrophilicity of the resulting copolymer. []

Q7: How do modifications to the L-Tyrosine ethyl ester structure influence its interaction with enzymes?

A7: Studies on sulfotransferases reveal that modifications affecting the ionization state of the amino and hydroxyl groups on the tyrosine moiety significantly impact enzyme affinity. For instance, a free and unprotonated amino group, along with an un-ionized hydroxyl group, are crucial for optimal substrate binding. []

Q8: Can the ester group of L-Tyrosine ethyl ester be modified for specific applications?

A8: Yes, the ester group can be modified. For instance, L-Tyrosine methyl ester can be used as a substrate for sulfotransferases, indicating the flexibility of the ester moiety for enzymatic reactions. []

Q9: Are there any known strategies to improve the stability of L-Tyrosine ethyl ester?

A9: While specific strategies for L-Tyrosine ethyl ester are not detailed in the provided papers, general approaches to enhance the stability of ester-containing molecules include:* Storage under anhydrous conditions: Minimizing exposure to moisture can prevent hydrolysis.* Formulation with stabilizing agents: Excipients can be added to protect the molecule from degradation.

Q10: Has L-Tyrosine ethyl ester been successfully incorporated into drug delivery systems?

A10: While the provided research doesn't explicitly mention drug delivery applications, L-Tyrosine ethyl ester's ability to be incorporated into copolymers [] hints at its potential use in biomaterial design, possibly for drug delivery purposes.

Q11: Have any computational studies been performed on L-Tyrosine ethyl ester?

A11: Yes, a charge density study of N-acetyl-L-tyrosine ethyl ester monohydrate was conducted using single-crystal X-ray diffraction data. This study utilized a CCD area detector for data collection and applied a multipolar atom density model to map the valence electron distribution. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B358400.png)

![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)